

In-Depth Technical Guide to the Computational Chemistry and Molecular Modeling of Diisobutylamine

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Compound of Interest

Compound Name: Diisobutylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry and molecular modeling approaches applicable to **diisobutylamine**. It details theoretical methodologies, presents expected quantitative data, and outlines relevant experimental protocols for validation. This document is intended to serve as a core technical resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Physicochemical Properties

Diisobutylamine, a secondary amine with the chemical formula $C_8H_{19}N$, is a colorless liquid with an ammonia-like odor.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1. This data is crucial for parameterizing and validating computational models.

Table 1: Physicochemical Properties of **Diisobutylamine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₉ N	[1]
Molecular Weight	129.24 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Ammonia-like	[1]
Boiling Point	137-139 °C	
Melting Point	-77 °C	
Density	0.74 g/mL at 25 °C	
Refractive Index	1.4081 at 20 °C	

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, optimized geometry, and vibrational properties of **diisobutylamine** at an atomic level.

Methodology: Density Functional Theory (DFT)

A widely accepted and computationally efficient method for studying organic molecules like **diisobutylamine** is Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G* basis set is a common choice that provides a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[3][4][5]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

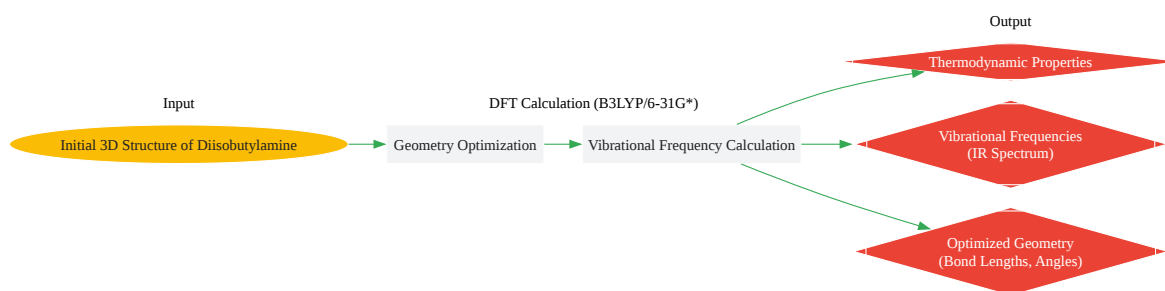
A typical workflow for DFT calculations on **diisobutylamine** is as follows:

- **Input Structure Generation:** A 3D structure of **diisobutylamine** is created using molecular building software.
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and

the atomic positions are adjusted until a minimum on the potential energy surface is reached.

[3][4][5]

- **Vibrational Frequency Calculation:** Once the geometry is optimized, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.



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Caption: Workflow for DFT calculations on **diisobutylamine**.

Predicted Geometrical Parameters

While specific DFT calculations for **diisobutylamine** are not readily available in the literature, data from computational studies on similar secondary amines like diethylamine can provide expected values for bond lengths and angles.[6] These parameters are crucial for building accurate models for molecular simulations.

Table 2: Expected Optimized Geometrical Parameters for **Diisobutylamine** (based on DFT B3LYP/6-31G calculations of analogous amines)*

Parameter	Expected Value
C-N Bond Length	~1.47 Å
C-C Bond Length	~1.53 Å
N-H Bond Length	~1.01 Å
C-H Bond Length	~1.09 Å
C-N-C Bond Angle	~112°
C-C-N Bond Angle	~114°
H-N-C Bond Angle	~109°

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computational model. The IR spectrum of **diisobutylamine** is available in public databases.[1] Key vibrational modes for secondary amines include N-H stretching, C-N stretching, and N-H bending.

Table 3: Expected Key Vibrational Frequencies for **Diisobutylamine**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)
N-H Stretch	3300 - 3500
C-H Stretch (aliphatic)	2850 - 3000
N-H Bend	1550 - 1650
C-N Stretch	1020 - 1220

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of **diisobutylamine**, such as its conformational flexibility and interactions with other molecules.

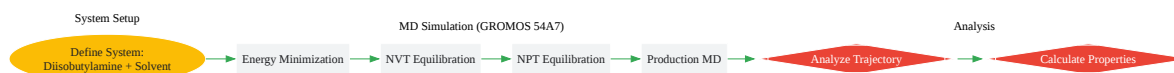
Methodology: Force Fields

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For aliphatic amines like **diisobutylamine**, the GROMOS 54A7 force field is a suitable choice.^{[5][7][8][9][10][11]} The GROMOS force fields are well-established and widely used in the GROMACS simulation package.^{[8][9]}

Experimental Protocol: Molecular Dynamics Simulation

A general workflow for an MD simulation of **diisobutylamine** in a solvent (e.g., water) is as follows:

- **System Setup:** A simulation box is created containing one or more **diisobutylamine** molecules and solvent molecules.
- **Energy Minimization:** The initial system is energy-minimized to remove any unfavorable contacts.
- **Equilibration:** The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
- **Production Run:** Once equilibrated, the production simulation is run for a desired length of time, during which the trajectory of each atom is saved.
- **Analysis:** The saved trajectory is analyzed to calculate various properties of interest, such as radial distribution functions, diffusion coefficients, and conformational changes.



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Caption: General workflow for a molecular dynamics simulation.

Conformational Analysis

Diisobutylamine possesses several rotatable bonds, leading to a number of possible conformations. Understanding the relative energies of these conformers is important for predicting its behavior and interactions.

Methodology

Conformational analysis can be performed using both quantum chemical methods and molecular mechanics.^{[4][12]} A common approach is to perform a systematic or stochastic search of the conformational space. For each identified low-energy conformer, a geometry optimization and frequency calculation can be performed at the DFT level (e.g., B3LYP/6-31G*) to determine its relative stability.

Experimental Protocol: Conformational Search

- **Initial Search:** A molecular mechanics-based conformational search is performed to identify a set of low-energy conformers.
- **Clustering:** The identified conformers are clustered based on their structural similarity.
- **DFT Optimization:** A representative structure from each cluster is then subjected to a full geometry optimization and frequency calculation using DFT.
- **Energy Ranking:** The relative energies (including zero-point vibrational energy corrections) of the optimized conformers are calculated to determine their relative populations at a given

temperature.

Studies on similar molecules like diethylamine have shown that multiple conformers can exist in the gas phase.^[6] A similar conformational landscape is expected for **diisobutylamine**.

Experimental Validation

Computational models should be validated against experimental data whenever possible. For **diisobutylamine**, several experimental techniques can provide data for comparison.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.^{[2][7][13][14][15]} While a crystal structure of pure **diisobutylamine** is not readily available, the Crystallography Open Database (COD) is a valuable resource for crystal structures of organic compounds.^{[3][16][17]}

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for obtaining a crystal structure is as follows:

- **Crystal Growth:** High-quality single crystals of the compound of interest are grown from a suitable solvent.
- **Data Collection:** The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.^{[2][7][13][14][15]}

Gas-Phase Electron Diffraction

For volatile compounds like **diisobutylamine**, gas-phase electron diffraction can be used to determine the molecular structure in the absence of crystal packing forces.^[6] This technique is particularly useful for studying conformational equilibria in the gas phase.

Vibrational Spectroscopy

As mentioned previously, experimental IR and Raman spectra provide a direct comparison for calculated vibrational frequencies.

Conclusion

This technical guide has outlined the key computational and experimental methodologies for the study of **diisobutylamine**. By combining quantum chemical calculations, molecular dynamics simulations, and conformational analysis, a detailed understanding of the structure, dynamics, and properties of this molecule can be achieved. Experimental validation through techniques such as X-ray crystallography and vibrational spectroscopy is crucial for ensuring the accuracy of the computational models. The workflows and expected data presented herein provide a solid foundation for researchers and professionals to undertake comprehensive molecular modeling studies of **diisobutylamine**.

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